Boceprevir

Descripción

Propiedades

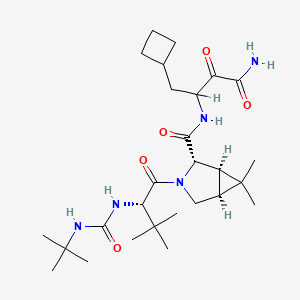

IUPAC Name |

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-DOVBMPENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960103 | |

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white amorphous powder | |

CAS No. |

394730-60-0 | |

| Record name | Boceprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boceprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boceprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOCEPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boceprevir on NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boceprevir is a first-generation, direct-acting antiviral (DAA) agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, making it a prime target for therapeutic intervention. This compound functions as a potent, reversible, covalent inhibitor. Its mechanism involves a peptidomimetic structure that mimics the natural substrate of the NS3/4A protease, allowing it to bind to the active site. The key feature of this compound is its α-ketoamide "warhead," which forms a reversible covalent adduct with the catalytic serine residue (Ser139) within the protease's active site. This action effectively blocks the enzyme's ability to process the HCV polyprotein, thereby halting viral maturation and replication. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

The Role of HCV NS3/4A Protease in Viral Replication

The Hepatitis C virus produces its proteins as a single large polyprotein, which must be cleaved into individual, functional nonstructural (NS) and structural proteins to assemble new virions.[1] The NS3/4A serine protease is responsible for four of these critical cleavages, which release NS4A, NS4B, NS5A, and NS5B.[2] The NS3 protein contains the protease domain, while NS4A acts as an essential cofactor that stabilizes the NS3 protein's structure and anchors the complex to intracellular membranes where replication occurs.[3] By preventing this polyprotein processing, the viral life cycle is interrupted.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

Boceprevir's Covalent Binding Kinetics with Serine Protease: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the covalent binding kinetics of Boceprevir, a potent direct-acting antiviral agent, with its target serine protease. This compound was a first-generation inhibitor developed for the treatment of Hepatitis C Virus (HCV) genotype 1, targeting the essential NS3/4A serine protease.[1][2] Its mechanism of action is characterized by a reversible covalent inhibition, a sophisticated process that confers high potency and specificity.[3][4] This document details the molecular mechanism of this interaction, presents quantitative kinetic data, outlines key experimental protocols for characterization, and visualizes the inhibitor's role within the viral replication pathway.

Introduction to this compound and the HCV NS3/4A Serine Protease

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[5][6] The viral genome is translated into a large polyprotein, which must be cleaved by host and viral proteases to produce mature structural and non-structural proteins essential for viral replication.[6][7] The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these cleavage events, making it a critical target for antiviral therapy.[6][7]

This compound (Victrelis®) is a peptidomimetic, α-ketoamide-based inhibitor designed to specifically target the NS3/4A protease.[2][8] It functions as a slow-binding, reversible covalent inhibitor, forming a stable but reversible complex with the catalytic serine residue in the enzyme's active site.[2][3][9] This mechanism leads to potent inhibition of the enzyme and subsequent disruption of the viral life cycle.[3]

The Molecular Mechanism of Reversible Covalent Inhibition

The inhibitory action of this compound is a two-step process, a hallmark of many covalent inhibitors.[4][6]

-

Initial Non-covalent Binding: this compound first binds to the active site of the NS3/4A protease to form an initial, non-covalent enzyme-inhibitor complex (E•I). This binding is guided by interactions between the peptidomimetic structure of the drug and the substrate-binding pockets of the enzyme.

-

Covalent Adduct Formation: Following the initial binding, the electrophilic α-ketoamide "warhead" of this compound is positioned near the nucleophilic hydroxyl group of the catalytic Serine-139 residue.[4][8] Aided by the other members of the catalytic triad (B1167595) (Histidine-57 and Aspartate-81), the serine oxygen performs a nucleophilic attack on the ketone carbon of this compound.[6] This results in the formation of a stable, covalent, yet reversible, tetrahedral intermediate, effectively inactivating the enzyme.[6] This transition state is stabilized by hydrogen bonds within the enzyme's "oxyanion hole".[6]

Quantitative Kinetic and Antiviral Data

The potency of covalent inhibitors like this compound is defined by kinetic constants that describe both the initial binding affinity and the rate of covalent bond formation. Due to its slow-binding nature, traditional IC50 values can be misleading; a full kinetic characterization is necessary.[6][10]

| Parameter | Value | Target / System | Description | Reference |

| Binding Constant (Ki) | ~14 nM | HCV NS3/4A Serine Protease | Measures the binding affinity of the inhibitor to the enzyme.[4][9] | [4][9] |

| Inhibition Constant (Ki*) | 1.9 nM | HCV NS3 Protease | Apparent inhibition constant for a precursor undecapeptide analog, reflecting high initial potency.[6] | [6] |

| Cellular Antiviral Activity (EC50) | 200 - 400 nM | HCV Genotype 1, 2, 5 Replicons | The concentration required to inhibit 50% of viral RNA replication in a cell-based assay.[6] | [6] |

| Selectivity Ratio | 4 to >7000-fold | Human Serine & Cysteine Proteases | Ratio of inhibition against target HCV protease versus various human proteases, indicating high specificity.[6] | [6] |

Experimental Protocols for Kinetic Characterization

The evaluation of a covalent inhibitor requires specialized assays to accurately determine its kinetic parameters. The general workflow involves measuring enzyme activity over time in the presence of the inhibitor to calculate the rate of inactivation.

Enzyme Inhibition Assay (Continuous Monitoring)

This is the primary method for determining the kinetic constants k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

-

Principle: For slow-binding inhibitors, the rate of the enzymatic reaction decreases over time as more enzyme becomes covalently modified. By monitoring the reaction progress continuously, one can extract the observed rate of inactivation (k_obs) at different inhibitor concentrations.

-

Methodology:

-

Reagents: Highly purified HCV NS3/4A protease, a suitable continuous spectrophotometric or fluorometric substrate (e.g., a depsipeptide that releases a chromophore upon cleavage), this compound stock solutions, and an appropriate assay buffer.[6]

-

Procedure: Reactions are typically run in a 96- or 384-well plate format. The enzyme, buffer, and varying concentrations of this compound are pre-incubated for a short period. The reaction is initiated by the addition of the substrate.

-

Data Acquisition: The increase in absorbance or fluorescence is monitored in real-time using a plate reader over a defined period (e.g., 30-60 minutes).

-

Data Analysis:

-

Each progress curve (signal vs. time) is fitted to the equation for slow-binding inhibition to determine the k_obs for that specific inhibitor concentration.

-

The calculated k_obs values are then plotted against the corresponding inhibitor concentrations [I].

-

This plot is fitted to a hyperbolic equation to derive the values for k_inact and K_I.[11]

-

-

Mass Spectrometry for Adduct Confirmation

This technique provides direct physical evidence of the covalent bond formation.

-

Principle: Covalent binding of an inhibitor to its target enzyme results in a predictable increase in the protein's molecular weight, which can be detected by mass spectrometry (MS).[12]

-

Methodology:

-

Incubation: The NS3/4A protease is incubated with a stoichiometric excess of this compound for a sufficient time to allow adduct formation.

-

Sample Preparation: The reaction mixture is desalted to remove unbound inhibitor and buffer components.

-

Analysis: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS). The resulting spectrum for the intact protein is compared to that of an untreated enzyme control.[13]

-

Interpretation: A mass shift in the treated sample corresponding to the molecular weight of this compound confirms the formation of the covalent E-I adduct.

-

X-ray Crystallography for Structural Elucidation

This method provides a high-resolution, three-dimensional view of the inhibitor bound in the enzyme's active site.

-

Principle: By determining the crystal structure of the enzyme-inhibitor complex, the precise atomic interactions, including the covalent bond between the drug and the catalytic serine, can be visualized.[8][14]

-

Methodology:

-

Crystallization: The NS3/4A protease is co-crystallized in the presence of this compound, or pre-formed crystals of the enzyme are soaked in a solution containing the inhibitor.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[15]

-

Structure Solution: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[16]

-

Analysis: The final structure reveals the covalent linkage to Serine-139 and other key hydrogen bonding and hydrophobic interactions that contribute to the inhibitor's high affinity and specificity.[6]

-

Disruption of the HCV Replication Pathway

The NS3/4A protease is pivotal for the HCV life cycle. It cleaves the viral polyprotein at four specific junctions to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral RNA replication machinery.[7] By binding to and inhibiting the NS3/4A protease, this compound blocks this critical processing step. The failure to produce functional viral proteins halts the assembly of the replication complex, thereby suppressing viral replication.[3]

Conclusion

This compound exemplifies the successful application of structure-based drug design to create a highly potent and specific covalent inhibitor. Its reversible covalent mechanism of action against the HCV NS3/4A serine protease provides a durable inhibition of viral replication. The characterization of its binding kinetics requires a suite of sophisticated biophysical and biochemical techniques, including continuous enzyme assays and mass spectrometry, which are essential for advancing covalent inhibitors in drug development pipelines. Understanding these principles is crucial for researchers aiming to design the next generation of covalent therapeutics against various enzymatic targets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Repurposing the HCV NS3–4A protease drug this compound as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00367K [pubs.rsc.org]

- 16. One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach - Arabian Journal of Chemistry [arabjchem.org]

The Architectural Precision of a Protease Inhibitor: A Technical Guide to the Chemical Structure and Synthesis of Boceprevir and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant milestone in the development of direct-acting antiviral agents.[1][2] Its intricate chemical architecture, born from a structure-based design approach, has been the subject of extensive research, leading to a deeper understanding of protease inhibition and the development of numerous derivatives with modified properties.[2][3][4][5][6] This technical guide provides an in-depth exploration of the chemical structure, synthesis, and derivatization of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

The Molecular Blueprint: Chemical Structure of this compound

This compound is a synthetic tripeptide mimetic characterized by several key structural features that are crucial for its inhibitory activity.[1] The molecule is comprised of four main moieties, designated P1, P2, P3, and a P4 N-terminal cap, along with a reactive α-ketoamide "warhead".[7][8]

-

α-Ketoamide Warhead: This electrophilic group is essential for the mechanism of action. It forms a reversible covalent bond with the active site serine residue (Ser139) of the HCV NS3 protease, effectively blocking its catalytic function.[7][8]

-

P1 Moiety: A β-cyclobutylalanyl residue occupies the S1 binding pocket of the protease. The cyclobutyl group provides optimal hydrophobic interactions within this pocket.[5][7]

-

P2 Moiety: This position is occupied by a unique and conformationally constrained dimethylcyclopropylproline ((1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide).[9] This rigid bicyclic system correctly orients the P1 and P3 substituents for optimal binding, and its incorporation leads to a significant increase in binding affinity compared to a simple proline.[9]

-

P3 Moiety: A tert-butylglycine residue at this position contributes to the hydrophobic interactions with the enzyme.[7]

-

P4 N-terminal Cap: A tert-butylcarbamoyl group caps (B75204) the N-terminus of the molecule.[7]

The systematic arrangement of these components allows this compound to fit snugly into the active site of the HCV NS3/4A protease, leading to potent inhibition.

References

- 1. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of this compound: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 5. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

Discovery and development history of Boceprevir

An In-depth Technical Guide to the Discovery and Development of Boceprevir

Introduction

Hepatitis C virus (HCV) infection is a significant global health issue, affecting an estimated 2-3% of the world's population and being a primary cause of liver cirrhosis and hepatocellular carcinoma.[1][2] For many years, the standard of care involved interferon-based therapies, which had limited efficacy and significant side effects.[1][3] The urgent need for more effective treatments spurred extensive research into the molecular virology of HCV, aiming to identify and exploit novel drug targets.[4]

A critical enzyme in the HCV life cycle is the non-structural protein 3 (NS3) serine protease, which, along with its cofactor NS4A, is essential for processing the viral polyprotein into mature, functional proteins required for replication.[1][4][5][6] This indispensable role made the NS3/4A protease a prime target for the development of direct-acting antiviral agents (DAAs).[2][4] this compound (SCH 503034) emerged as a first-in-class, potent, and selective inhibitor of the HCV NS3/4A protease.[1][2][7] Developed initially by Schering-Plough and later by Merck, it was approved by the FDA in May 2011 for treating chronic HCV genotype 1 infection in combination with peginterferon and ribavirin (B1680618).[5][8] This document provides a detailed technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of this compound.

Discovery and Lead Optimization

The journey to this compound began with the identification of a peptide-based lead compound that showed inhibitory activity against the NS3 protease. However, this initial lead was unsuitable for clinical development due to poor drug-like properties, including a high molecular weight and metabolic instability.[1] The subsequent drug discovery program focused on optimizing this undecapeptide through structure-activity relationship (SAR) studies.

Initially, these SAR studies were guided by enzyme-binding assays, as robust cell-based systems were not yet available.[1] A pivotal moment in the development process was the introduction of the HCV replicon system in 1999. This cell-culture system, which used a human hepatoma cell line (Huh7) transfected with a subgenomic HCV RNA, allowed for the evaluation of compounds in a cellular context, providing a more accurate measure of antiviral activity.[1] The replicon assay was crucial for refining the SAR and identifying compounds with both potent enzyme inhibition and cellular activity.[1] This dual-assay approach led to the synthesis and optimization of this compound, a peptidomimetic α-ketoamide that demonstrated potent, selective, and orally bioavailable characteristics.[7][9]

Mechanism of Action

This compound functions as a covalent, reversible inhibitor of the HCV NS3/4A serine protease.[10][11] The NS3 protease is a chymotrypsin-like serine protease that relies on a catalytic triad (B1167595) of histidine, aspartate, and serine residues for its enzymatic function.[6][11] this compound is designed to mimic the natural substrate of the protease, fitting into the enzyme's active site.[11]

The α-ketoamide "warhead" of this compound forms a reversible covalent bond with the active site serine residue (Ser139).[1][11] This interaction effectively blocks the active site, preventing the protease from cleaving the HCV polyprotein.[5][11] By inhibiting the processing of the polyprotein, this compound halts the production of mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) that are essential for the formation of the viral replication machinery.[1][5] This disruption of the viral life cycle leads to a significant reduction in HCV replication.[11][12]

Caption: HCV NS3/4A protease cleaves the viral polyprotein, a critical step for replication that is blocked by this compound.

Preclinical Profile

In Vitro Activity and Selectivity

This compound demonstrated potent and selective inhibition of the HCV NS3 protease in various in vitro assays. In HCV replicon cell-based assays, it effectively reduced HCV RNA levels with 50% effective concentration (EC50) values ranging from 200 to 400 nmol/L for genotypes 1, 2, and 5.[1] The compound was found to be highly selective for the HCV protease, with selectivity ratios ranging from 4 to over 7000 when tested against a panel of human serine and cysteine proteases, including human neutrophil elastase and various cathepsins.[1][4]

| Parameter | Value | Genotype/Enzyme | Reference |

| EC50 (Replicon Assay) | 200–400 nmol/L | HCV Genotypes 1, 2, 5 | [1] |

| Dissociation Constant (Ki) | 17 nmol/L | HCV NS3/4A Protease | [10] |

| Selectivity Ratio | 4 to >7000 | vs. Human Proteases | [1] |

| Table 1: In Vitro Activity and Selectivity of this compound |

Pharmacokinetics and Metabolism

Preclinical studies in animal models indicated that this compound possessed a favorable oral pharmacokinetic profile.[1] It was readily absorbed in mice, rats, and dogs, with oral bioavailability ranging from 24% to 34%.[1][10] The compound showed significant partitioning to the liver in rats, which is advantageous for targeting a liver-tropic virus like HCV.[1] The primary metabolic pathway for this compound is reduction of its ketoamide group by aldo-keto reductase to inactive metabolites.[1][12] A secondary, minor pathway involves oxidation by cytochrome P450 3A5 (CYP3A5).[1]

| Species | Oral Bioavailability | Half-life (t½) | Liver/Plasma Ratio | Reference |

| Rat | 24–34% | 4.2 hours | 30 | [1] |

| Dog | 24–34% | 1.1 hours | Not Reported | [1] |

| Table 2: Preclinical Pharmacokinetic Parameters of this compound |

Experimental Protocols

HCV Replicon Cell-Based Assay

The replicon assay was fundamental for evaluating the cellular antiviral activity of this compound.[1]

-

Cell Line: Human hepatoma cells (Huh7).[1]

-

Replicon: A subgenomic HCV RNA derived from an infectious genotype 1b isolate, encoding the non-structural HCV proteins necessary for replication.[1]

-

Procedure:

-

Huh7 cells harboring the HCV replicon are seeded in culture plates.

-

Cells are incubated with various concentrations of this compound or a vehicle control.

-

Following a defined incubation period (e.g., 72 hours), total cellular RNA is extracted.[1]

-

HCV RNA levels are quantified using a sensitive method like real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

The EC50 value, representing the drug concentration required to inhibit 50% of HCV RNA replication, is calculated from the dose-response curve.[1]

-

HCV NS3/4A Protease Inhibition Assay

Enzyme assays were used to determine the direct inhibitory activity of compounds against the NS3/4A protease.

-

Enzyme: Recombinant, purified HCV NS3/4A serine protease.

-

Substrate: A synthetic peptide substrate that mimics a natural cleavage site of the NS3 protease, often tagged with a reporter system (e.g., fluorescence resonance energy transfer, FRET).

-

Procedure:

-

The purified NS3/4A enzyme is pre-incubated with various concentrations of this compound or a vehicle control in an appropriate assay buffer.

-

The reaction is initiated by adding the synthetic substrate.

-

The rate of substrate cleavage is monitored over time by measuring the reporter signal (e.g., increase in fluorescence).

-

The IC50 value (inhibitor concentration causing 50% inhibition of enzyme activity) or Ki value (dissociation constant) is determined from the inhibition data.

-

Caption: The streamlined workflow for this compound's discovery, from target identification to regulatory approval.

Clinical Development

The clinical development program for this compound was extensive, culminating in two pivotal Phase III trials: SPRINT-2 for treatment-naive patients and RESPOND-2 for treatment-experienced patients.[1][4][13]

Phase I and II Studies

Phase I trials in healthy volunteers established the initial safety and pharmacokinetic profile of this compound, showing it was rapidly absorbed with a half-life of approximately 3.4 to 7-15 hours.[10][12] Phase II studies, such as the HCV SPRINT-1 trial, demonstrated that adding this compound to the standard of care (peginterferon [P/R]) significantly improved viral clearance rates compared to P/R alone.[14][15] These studies were also crucial in establishing the optimal dosing and the benefit of a 4-week lead-in period with P/R before adding this compound.[12][14]

Phase III Clinical Trials: SPRINT-2 and RESPOND-2

The SPRINT-2 and RESPOND-2 trials were large, randomized, double-blind, controlled studies that provided the definitive evidence for this compound's efficacy and safety in patients with HCV genotype 1.[13]

-

SPRINT-2 (Treatment-Naive Patients): This trial enrolled 1,097 previously untreated patients.[4] It compared two this compound-containing regimens against the standard of care. All patients received a 4-week lead-in with peginterferon alfa-2b and ribavirin.[8][12] The addition of this compound resulted in significantly higher Sustained Virologic Response (SVR) rates (63-66%) compared to the control arm (38%).[13]

| SPRINT-2 Arm (n=1097) | Treatment Regimen | SVR Rate | Reference |

| Control | 4-week P/R lead-in + 44 weeks P/R + Placebo | 38% | [1][13] |

| Response-Guided Therapy | 4-week P/R lead-in + 24 weeks P/R + this compound | 63% | [13] |

| Fixed Duration | 4-week P/R lead-in + 44 weeks P/R + this compound | 66% | [13] |

| Table 3: Summary of Phase III SPRINT-2 Trial Results in Treatment-Naive Patients |

-

RESPOND-2 (Treatment-Experienced Patients): This trial enrolled 403 patients who had previously failed interferon-based therapy.[4] The design was similar to SPRINT-2, with a 4-week P/R lead-in phase.[13] Again, this compound-containing regimens were vastly superior, achieving SVR rates of 59-66% compared to just 21% in the control group.[13] The benefit was observed in both prior relapsers (69-75% SVR) and prior non-responders (40-52% SVR).[13]

| RESPOND-2 Arm (n=403) | Treatment Regimen | SVR Rate | Reference |

| Control | 4-week P/R lead-in + 44 weeks P/R + Placebo | 21% | [13] |

| Response-Guided Therapy | 4-week P/R lead-in + 32 weeks P/R + this compound | 59% | [13] |

| Fixed Duration | 4-week P/R lead-in + 44 weeks P/R + this compound | 66% | [13] |

| Table 4: Summary of Phase III RESPOND-2 Trial Results in Treatment-Experienced Patients |

The most common adverse events associated with this compound in these trials were anemia and dysgeusia (altered taste).[3][16]

Caption: The randomized, three-arm design of the pivotal SPRINT-2 clinical trial for this compound.

Resistance to this compound

As with other antiviral agents, the development of resistance is a clinical concern. The high mutation rate of the HCV RNA polymerase can lead to the selection of resistance-associated variants (RAVs) under drug pressure.[17] For this compound, RAVs emerge through amino acid substitutions in the NS3 protease domain, which reduce the binding affinity of the drug.[3][18]

Clonal sequencing of viral isolates from patients treated with this compound monotherapy identified mutations at several key positions.[18] The most common RAVs confer varying levels of resistance.[18] Notably, many of these resistant variants have reduced replicative fitness compared to the wild-type virus, and their frequency tends to decline after treatment is stopped.[18] The combination of this compound with peginterferon and ribavirin was critical to increasing the barrier to resistance and achieving high SVR rates.[17]

| NS3 Protease Mutation | Fold-change in IC50 | Level of Resistance | Reference |

| V36M/A | 3.8 - 5.5 | Low | [18][19] |

| T54A/S | 3.8 - 17.7 | Low to Medium | [18][19] |

| V55A | 6.8 - 17.7 | Medium | [3][18] |

| R155K/T | 6.8 - 17.7 | Medium | [18][19] |

| A156S | 6.8 - 17.7 | Medium | [18] |

| A156T | >120 | High | [18] |

| V170A | 6.8 - 17.7 | Medium | [18][19] |

| Table 5: Common this compound Resistance-Associated Variants and their Phenotypic Impact |

Conclusion

The discovery and development of this compound represent a landmark achievement in the treatment of chronic hepatitis C.[7] It was the culmination of a global effort to understand the molecular biology of HCV and apply that knowledge to rational drug design.[1] As one of the first direct-acting antivirals, this compound, in combination with existing therapies, significantly improved SVR rates for patients with genotype 1 HCV, including those who had previously failed treatment.[1][13] While newer, more potent, and better-tolerated interferon-free regimens have since superseded it, the development of this compound paved the way for the current era of highly effective HCV therapy and provided invaluable insights into targeting viral proteases.[5]

References

- 1. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A new hope against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of this compound: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 5. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploring the Drug Resistance of HCV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Review of this compound and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, Experimental Drug for Chronic Hepatitis C Infection by Schering-Plough - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. This compound: a novel NS3/4 protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hepatitis C virus resistance to new specifically-targeted antiviral therapy: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Boceprevir: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the in vitro pharmacological properties of Boceprevir, a first-generation direct-acting antiviral agent targeting the Hepatitis C Virus (HCV). The information presented is intended to guide in vitro studies and drug development efforts.

Mechanism of Action

This compound is a potent and selective inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][2] The HCV genome is translated into a single large polyprotein, which the NS3/4A protease cleaves into mature, functional viral proteins.[1][3] this compound, a ketoamide peptidomimetic, acts as a covalent but reversible inhibitor by binding to the active site serine (Ser139) of the NS3 protease.[1][3][4] This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.[1][5]

Quantitative In Vitro Profile

The following tables summarize the key quantitative data for this compound from various in vitro assays.

This compound demonstrates time-dependent inhibition of the NS3/4A protease across multiple HCV genotypes.[6] Its potency is highest against genotypes 1, 2, 5, and 6. The compound exhibits high selectivity for the HCV protease over other human serine and cysteine proteases.[6]

| Target Enzyme | Parameter | Value (nM) | Genotype | Reference |

| HCV NS3/4A Protease | Ki | 14 | 1a/1b | [7][8] |

| Ki | 10 - 104 | 1-6 | [6] | |

| Ki | 17 | 3a | [9] | |

| Human Proteases | ||||

| Human Neutrophil Elastase | IC50 / Ki | >16,000 | N/A | [6] |

| Human Neutrophil Cathepsin G | IC50 / Ki | >16,000 | N/A | [6] |

| Human Liver Cathepsin H | IC50 / Ki | 6,300 | N/A | [6] |

| Human Liver Cathepsin L | IC50 / Ki | >100,000 | N/A | [6] |

| Selectivity Index | (IC50/Ki Human Protease) / (IC50/Ki HCV NS3/4A) | 4 to >7000 | N/A | [6] |

In cell-based HCV replicon assays, this compound effectively reduces viral RNA levels. The replicon system uses human hepatoma cells (Huh7) containing a self-replicating subgenomic HCV RNA, allowing for the direct measurement of antiviral activity.[6]

| Assay System | Parameter | Value (nM) | Genotype | Reference |

| HCV Replicon Assay | EC50 | 200 - 400 | 1, 2, 5 | [6] |

| EC50 | 200 | 1 | [4] | |

| EC90 | 400 | 1 | [4] | |

| EC50 | 159 | 3a | [9] |

This compound has shown a favorable in vitro safety profile, with no significant cytotoxicity observed in human hepatoma cells or peripheral blood mononuclear cells at concentrations well above its effective antiviral levels.[6]

| Cell Line | Parameter | Value (µM) | Reference |

| Huh7 (Hepatoma Cells) | CC50 | >8 | [6] |

| PHA-stimulated PBMCs | CC50 | >8 | [6] |

| Therapeutic Index | (CC50 in Huh7) / (EC50 in GT 1b Replicon) | ≥20 | [6] |

CC50 (50% cytotoxic concentration) is the concentration required to reduce cell viability by 50%.[10] Therapeutic Index (or Selectivity Index, SI) is the ratio of CC50 to EC50, indicating the window between cytotoxicity and antiviral activity.[10]

Resistance to this compound is associated with specific amino acid substitutions in the NS3 protease domain. Phenotypic analysis in replicon assays quantifies the level of resistance as a fold-change in the inhibitory concentration.

| NS3 Mutation | Genotype | Fold Change in IC50/EC50 | Resistance Level | Reference |

| V36A/I/M | 1b | 2 - 10 | Low | [7] |

| T54A/S | 1b | 2 - 10 | Low-Medium | [7][11] |

| V55A | 1b | 6.9 | Medium | [12][13] |

| R155K/T | 1b | >10 | Medium-High | [7][11] |

| A156S | 1b | 2 - 10 | Medium | [7][11] |

| A156T/V | 1b | >15 | High | [7] |

| V170A/T | 1b | 2 - 10 | Low-Medium | [7][11] |

This compound is metabolized primarily by aldo-keto reductase and to a lesser extent by cytochrome P450 3A4/5 (CYP3A4/5).[7][14][15] It also acts as an inhibitor of CYP3A4/5 and certain drug transporters.

| Target | Parameter | Value (µM) | Effect | Reference |

| Enzymes | ||||

| CYP3A4/5 | Ki | 6.1 | Time-dependent Inhibitor | [16] |

| CYP2D6, 2C9, 2C19 | IC50 | >30 | No significant inhibition | [6] |

| Transporters | ||||

| OATP1B1 | IC50 | 18 | Moderate Inhibitor | [16][17] |

| OATP1B3 | IC50 | 4.9 | Moderate Inhibitor | [16] |

| P-glycoprotein (P-gp) | - | - | Substrate, weak inhibitor | [16][18] |

| BCRP | - | - | Substrate, weak inhibitor | [16] |

Experimental Protocols

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified recombinant NS3/4A protease.

-

Principle: A continuous fluorescence resonance energy transfer (FRET) assay is commonly used. A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3/4A protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

-

Reagents:

-

Recombinant HCV NS3/4A protease (specific genotype).

-

FRET peptide substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

-

This compound (serially diluted in DMSO).

-

-

Procedure:

-

Add serially diluted this compound or control (DMSO) to a 384-well plate.

-

Add the NS3/4A protease enzyme to each well and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

-

Data Analysis: Determine the initial reaction velocities (rates of fluorescence increase). Plot the percentage of inhibition against the this compound concentration. Calculate the IC50 value using a nonlinear regression model. For time-dependent inhibitors like this compound, progress curve analysis is used to determine the inhibition constant (Ki).[6]

This cell-based assay evaluates the ability of this compound to inhibit HCV RNA replication within human liver cells.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Discovery of this compound, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [it.wikipedia.org]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral activity of this compound monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. natap.org [natap.org]

- 13. Pretreatment resistance to hepatitis C virus protease inhibitors this compound/telaprevir in hepatitis C subgenotype 1a-infected patients from Manitoba - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Characterization of human liver enzymes involved in the biotransformation of this compound, a hepatitis C virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro assessment of drug-drug interaction potential of this compound associated with drug metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic Evaluation of the Interaction between Hepatitis C Virus Protease Inhibitor this compound and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors Atorvastatin and Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

Boceprevir as a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global imperative to identify effective therapeutics against SARS-CoV-2 has led to extensive drug repurposing efforts. One promising candidate that has emerged is Boceprevir, an FDA-approved protease inhibitor originally developed for the treatment of Hepatitis C. This technical guide provides a comprehensive overview of the scientific evidence supporting the exploration of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle. This document details the mechanism of action, summarizes key quantitative data from in vitro and cell-based assays, outlines detailed experimental protocols, and provides visual representations of the underlying scientific principles.

Introduction: The Rationale for Repurposing this compound

The SARS-CoV-2 main protease is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription.[1] Due to its critical role and high degree of conservation among coronaviruses, Mpro is a prime target for antiviral drug development.[2]

This compound, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, was identified as a potential SARS-CoV-2 Mpro inhibitor through computational screening and subsequent in vitro studies.[3][4] The rationale for its repurposing stems from its mechanism of action as a covalent, reversible inhibitor.[5] this compound contains an α-ketoamide "warhead" that can form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro, thereby blocking its enzymatic activity.[2]

Quantitative Analysis of this compound's Efficacy

A substantial body of research has quantified the inhibitory activity of this compound against SARS-CoV-2 Mpro and its antiviral effect in cell culture models. The following tables summarize the key findings from various studies.

| Parameter | Value | Assay Type | Reference |

| IC50 | 4.13 µM | FRET-based enzymatic assay | [6][7] |

| IC50 | 8.0 µM | Enzymatic Inhibition Assay | [3] |

| IC50 | 4.1 ± 0.9 µM | FRET-based enzymatic assay | [8] |

| Ki | 1.18 ± 0.10 µM | Enzyme Kinetic Studies | [6] |

Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease by this compound. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against purified SARS-CoV-2 Mpro.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 1.90 µM | Vero E6 | Viral Cytopathic Effect (CPE) Assay | [6] |

| EC50 | 1.31 ± 0.58 µM | Vero E6 | Viral Cytopathic Effect (CPE) Assay | [1] |

| EC50 | 1.95 µM | Vero E6 | Viral Yield Reduction Assay | [4] |

| EC50 | 15.57 µM | Vero cells | Not Specified | [3] |

| EC50 | >20 µM | Calu3, A549 | Not Specified | [9] |

| CC50 | >100 µM | Multiple cell lines | Cytotoxicity Assay | [6][7] |

Table 2: In Cellulo Antiviral Activity and Cytotoxicity of this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in different cell lines and its corresponding 50% cytotoxic concentration (CC50).

Mechanism of Action: Covalent Inhibition of Mpro

This compound inhibits the SARS-CoV-2 main protease through a covalent mechanism. The electrophilic carbon of this compound's α-ketoamide warhead is susceptible to nucleophilic attack by the thiolate group of the catalytic Cys145 residue in the Mpro active site. This attack results in the formation of a reversible covalent hemithioacetal adduct, which effectively blocks the active site and prevents the binding and cleavage of the natural polyprotein substrate.[2]

The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the Mpro active site, including those in the oxyanion hole (Gly143, Cys145) which stabilizes the transition state of the cleavage reaction.[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, intended to be a guide for replication and further investigation.

Recombinant SARS-CoV-2 Mpro Expression and Purification

A reliable supply of pure and active Mpro is fundamental for in vitro screening. The following is a generalized protocol based on common methodologies.[11][12]

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (NSP5) is codon-optimized for E. coli expression and synthesized. It is then cloned into an expression vector, often with an N-terminal His-tag or GST-tag for purification, such as pET-SUMO.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB or TB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (e.g., 0.2-0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA or Glutathione-Sepharose column. The column is washed with lysis buffer containing a low concentration of imidazole or with PBS, respectively. The tagged protein is then eluted with a high concentration of imidazole or reduced glutathione.

-

Tag Cleavage and Further Purification: The affinity tag is often removed by a specific protease (e.g., SUMO protease or TEV protease) during dialysis against a low-imidazole buffer. A second round of affinity chromatography is performed to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the Mpro from any remaining contaminants and aggregates, yielding a highly pure and active enzyme. The protein is stored in a suitable buffer at -80°C.

FRET-Based Enzymatic Inhibition Assay

This high-throughput assay is commonly used to determine the IC50 values of Mpro inhibitors.[8][13]

-

Reagents and Buffers:

-

Assay Buffer: e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Recombinant SARS-CoV-2 Mpro: Diluted in assay buffer to the desired final concentration (e.g., 20-50 nM).

-

FRET Substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). The substrate is diluted in assay buffer to the desired final concentration (e.g., 10-20 µM).

-

This compound: A stock solution is prepared in DMSO and serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the serially diluted this compound.

-

Add the Mpro solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

-

References

- 1. This compound, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of high affinity and low molecular alternatives of this compound against SARS-CoV-2 main protease: A virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differing pan-coronavirus antiviral potency of this compound and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Boceprevir's Inhibition of HCV Polyprotein Processing: A Technical Guide

This technical guide provides a comprehensive overview of Boceprevir's mechanism of action in inhibiting the processing of the Hepatitis C Virus (HCV) polyprotein. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the drug's biochemical activity, experimental evaluation, and its role as a direct-acting antiviral agent.

Introduction to HCV Replication and the Role of NS3/4A Protease

Hepatitis C virus, a single-stranded RNA virus, replicates by translating its genome into a single large polyprotein.[1] This polyprotein must be cleaved by both host and viral proteases to release individual structural and non-structural (NS) proteins essential for viral assembly and replication.[1][2] A key viral enzyme in this process is the NS3/4A serine protease, a heterodimeric complex formed by the NS3 protease and its NS4A cofactor.[2][3] The NS3/4A protease is responsible for cleavages at four specific sites within the non-structural region of the polyprotein, making it an essential target for antiviral therapies.[3][4]

This compound: A Potent Inhibitor of NS3/4A Protease

This compound is a first-generation, orally bioavailable, peptidomimetic inhibitor of the HCV NS3/4A protease.[5][6] It is a potent and selective inhibitor that was approved for the treatment of chronic HCV genotype 1 infection in combination with peginterferon-alfa and ribavirin.[6][7]

Mechanism of Action: Reversible Covalent Inhibition

This compound functions as a reversible covalent inhibitor of the NS3/4A serine protease.[1][8] Its mechanism involves a two-step process:

-

Initial Binding: this compound, mimicking the natural substrate of the protease, initially binds to the active site of the NS3 enzyme through non-covalent interactions, including hydrogen bonds.[5]

-

Covalent Bond Formation: The α-ketoamide warhead of this compound then undergoes a nucleophilic attack by the catalytic serine residue (Ser139) in the active site of the NS3 protease.[5][8] This results in the formation of a stable, yet reversible, covalent bond.[1][2]

This covalent modification of the active site serine effectively blocks the protease's ability to cleave the HCV polyprotein, thereby halting viral replication.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | HCV Genotype(s) | Assay Type | Reference(s) |

| Ki | 14 nM | 1 | Enzyme Assay | [3][5] |

| IC50 | 200 - 400 nM | 1, 2, 5 | Replicon Assay | [9] |

| EC50 | 200 - 400 nmol/L | 1, 2, 5 | Replicon Assay | [9] |

| EC90 | 90 nmol/L | Not Specified | Replicon Assay | [9] |

Table 2: Selectivity of this compound Against Human Proteases

| Protease | Selectivity Ratio (IC50 or Ki vs. HCV NS3/4A) | Reference(s) |

| Human Neutrophil Elastase | >2200 | [9][10] |

| Human Neutrophil Cathepsin G | >7000 | [9] |

| Human Liver Cathepsin H | >7000 | [9] |

| Human Liver Cathepsin L | 4 | [9] |

Table 3: Clinical Efficacy of this compound in Combination Therapy (SPRINT-2 Trial - Treatment-Naïve Patients)

| Patient Population | Treatment Arm | Sustained Virologic Response (SVR) Rate | Reference(s) |

| Overall | Peginterferon + Ribavirin (PR) | 38% | [11] |

| PR + this compound (Response-Guided) | 63% | [11] | |

| PR + this compound (Fixed Duration) | 66% | [11] | |

| Black Patients | PR | 23% | [6] |

| PR + this compound (Response-Guided) | 42% | [6] | |

| PR + this compound (Fixed Duration) | 53% | [6] | |

| Non-Black Patients | PR | 40% | [6] |

| PR + this compound (Response-Guided) | 67% | [6] | |

| PR + this compound (Fixed Duration) | 68% | [6] |

Table 4: Clinical Efficacy of this compound in Combination Therapy (RESPOND-2 Trial - Treatment-Experienced Patients)

| Patient Population | Treatment Arm | Sustained Virologic Response (SVR) Rate | Reference(s) |

| Overall | Peginterferon + Ribavirin (PR) | 21% | [11][12] |

| PR + this compound (Response-Guided) | 59% | [11][12] | |

| PR + this compound (Fixed Duration) | 66% | [11][12] | |

| Previous Relapsers | PR | 29% | [11] |

| PR + this compound | 69% - 75% | [11] | |

| Previous Non-responders | PR | 7% | [11] |

| PR + this compound | 40% - 52% | [11] |

Visualizing the Molecular Interactions and Pathways

To better understand the role of this compound, the following diagrams illustrate the HCV polyprotein processing pathway, the mechanism of this compound's inhibition, and the overall experimental workflow.

Caption: HCV Polyprotein Processing Pathway.

Caption: Mechanism of this compound's Reversible Covalent Inhibition.

Caption: Experimental Workflow for this compound Development.

Detailed Methodologies for Key Experiments

The evaluation of this compound's efficacy relies on two primary in vitro assays: the continuous spectrophotometric enzyme assay and the HCV replicon cell-based assay.

Continuous Spectrophotometric Enzyme Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound against the NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the NS3/4A protease. This substrate is linked to a fluorescent reporter molecule that is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in an increase in fluorescence that can be measured over time. The rate of this reaction is proportional to the enzyme's activity.

Protocol Outline:

-

Enzyme Preparation: A recombinant single-chain construct of the NS3 protease domain linked to the NS4A cofactor peptide is expressed and purified.[9] This construct provides a soluble and active form of the enzyme suitable for high-throughput screening.[9]

-

Substrate: A commonly used substrate is a FRET (Fluorescence Resonance Energy Transfer) peptide. An example is Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2.[13]

-

Assay Buffer: The reaction is performed in a suitable buffer, for example: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 0.6 mM lauryldimethylamine N-oxide, and 10 mM dithiothreitol.[13]

-

Procedure: a. Varying concentrations of this compound are pre-incubated with a fixed concentration of the NS3/4A protease in a 96- or 384-well plate. b. The reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence is monitored continuously using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal. These rates are then plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km). Progress curve analysis is used to characterize the time-dependent inhibition.[9]

HCV Replicon Cell-Based Assay

This assay assesses the antiviral activity of this compound in a cellular context that mimics HCV replication.

Objective: To determine the effective concentration (EC50) of this compound required to inhibit HCV RNA replication in cultured human hepatoma cells.

Principle: The assay utilizes a human hepatoma cell line (e.g., Huh-7) that has been transfected with a subgenomic HCV RNA replicon.[9][14] This replicon contains the non-structural HCV proteins necessary for RNA replication but lacks the structural proteins, making it non-infectious.[9] The replicon often includes a reporter gene, such as luciferase, which allows for the quantification of viral replication.[15]

Protocol Outline:

-

Cell Line: Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., from genotype 1b) are used.[9]

-

Cell Culture: The replicon-containing cells are seeded in 96- or 384-well plates and allowed to adhere.

-

Compound Treatment: The cells are then treated with serial dilutions of this compound.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.[9]

-

Quantification of HCV RNA Replication: a. Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication. b. RT-qPCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to ensure that the observed reduction in HCV replication is not due to a general toxic effect of the compound on the cells.[10]

-

Data Analysis: The reporter signal or HCV RNA levels are plotted against the this compound concentration to generate a dose-response curve. The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is then calculated from this curve.[16]

Conclusion

This compound represents a significant milestone in the development of direct-acting antiviral agents for the treatment of chronic hepatitis C. Its mechanism as a reversible covalent inhibitor of the essential NS3/4A protease provides a powerful means to disrupt the viral life cycle. The quantitative data from both enzymatic and cell-based assays have demonstrated its high potency and selectivity. The detailed experimental protocols outlined in this guide form the basis for the continued discovery and development of novel HCV protease inhibitors. While newer generations of DAAs have since been developed, the scientific journey of this compound has provided invaluable insights into the principles of targeted antiviral therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a recently approved protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.cn [glpbio.cn]

- 11. This compound: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: A new hope against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. hcvguidelines.org [hcvguidelines.org]

Structural Basis for Boceprevir's Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of Boceprevir's specificity as a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.

Introduction

This compound is a first-generation direct-acting antiviral agent that was approved for the treatment of chronic HCV genotype 1 infection.[1] It is a peptidomimetic α-ketoamide that acts as a reversible, covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[2][3] The high specificity of this compound for its viral target over host proteases is a critical determinant of its therapeutic index. This guide delves into the structural basis of this specificity, detailing the key molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action and Molecular Interactions

This compound's inhibitory activity is achieved through a two-step mechanism: an initial non-covalent binding to the active site followed by the formation of a reversible covalent bond between the ketoamide "warhead" of the inhibitor and the catalytic serine residue (Ser139) of the NS3 protease.[4] This interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

The NS3/4A protease possesses a shallow, solvent-exposed binding groove, which presented a significant challenge for the design of small-molecule inhibitors.[3][5] The specificity of this compound is derived from its ability to mimic the natural substrate of the protease and engage with key residues in the S1, S2, and S3 subsites.

Key Interactions:

-

Covalent Bond: The electrophilic carbon of this compound's ketoamide moiety is subject to nucleophilic attack by the hydroxyl group of Ser139, forming a stable but reversible hemiacetal adduct.[4]

-

Oxyanion Hole: The carbonyl oxygen of the ketoamide forms crucial hydrogen bonds with the backbone amides of Gly137 and Ser139, stabilizing the tetrahedral intermediate.[5]

-

S1 Subsite: The cyclobutylmethyl group at the P1 position of this compound makes optimal hydrophobic contacts within the S1 pocket of the protease.[5]

-

P2 and P3 Moieties: The dimethylcyclopropylproline at P2 and the tert-butylglycine at P3 engage in van der Waals interactions with residues lining the S2 and S3 subsites, contributing to the overall binding affinity.[6]

-

Hydrogen Bonds: Additional hydrogen bonds are formed between the amide groups of the this compound backbone and various residues of the protease active site, further enhancing the stability of the complex.[7]

The following diagram illustrates the binding of this compound to the HCV NS3/4A protease active site.

Caption: this compound binding to the HCV NS3/4A protease active site.

Data Presentation

The specificity of this compound is quantitatively demonstrated by its high affinity for the HCV NS3/4A protease and significantly lower affinity for a range of human proteases.

| Target Enzyme | Genotype | Parameter | Value (nM) | Reference |

| HCV NS3/4A Protease | 1a | Ki | 14 | [7] |

| 1b | Ki | 10-104 | [5] | |

| 1b | IC50 | 80 | [8] | |

| 2a | Ki | 10-104 | [5] | |

| 2b | IC50 | Similar to G1 | [8] | |

| 3a | Ki | 10-104 | [5] | |

| 4a | Ki | 10-104 | [5] | |

| 5a | Ki | 10-104 | [5] | |

| 6a | Ki | 10-104 | [5] |

| Off-Target Human Protease | Parameter | Selectivity Ratio (IC50 or Ki vs. HCV NS3/4A) | Reference |

| Human Neutrophil Elastase | IC50/Ki | 4 to >7000 | [5] |

| Human Neutrophil Cathepsin G | IC50/Ki | 4 to >7000 | [5] |

| Human Liver Cathepsin H | IC50/Ki | 4 to >7000 | [5] |

| Human Liver Cathepsin L | IC50/Ki | 4 to >7000 | [5] |

Experimental Protocols

The determination of this compound's specificity relies on a combination of biochemical and cell-based assays, as well as structural biology techniques.

Enzyme Inhibition Assay (FRET-based)

This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant HCV NS3/4A protease.[9]

Materials:

-

Recombinant HCV NS3/4A protease (e.g., genotype 1b)

-

Fluorogenic FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)[10]

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100, 10% glycerol, 5 mM DTT

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense 0.5 µL of the this compound dilutions or DMSO (for control) into the wells of a 384-well plate.

-

Dilute the recombinant NS3/4A protease to a final concentration of 5-10 nM in the assay buffer.

-

Add 25 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for 15-90 minutes to allow for inhibitor binding.[10]

-

Prepare the FRET substrate to a final concentration of 100-200 nM in the assay buffer.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately begin monitoring the fluorescence signal (e.g., excitation at 485 nm and emission at 530 nm) at regular intervals for 15-30 minutes.[10]

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the FRET-based enzyme inhibition assay.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of this compound in a cellular context.[5][11]

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM with 10% FBS and G418).

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the this compound dilutions or DMSO (for control).

-

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of the compound.

-

Calculate the EC50 (50% effective concentration) by plotting the percentage of luciferase inhibition against the logarithm of the this compound concentration.

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of the this compound-NS3/4A protease complex, revealing the precise molecular interactions.

General Workflow:

-

Protein Expression and Purification: The HCV NS3/4A protease is expressed (e.g., in E. coli) and purified to high homogeneity.[5]

-

Crystallization: The purified protease is mixed with this compound and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically at a synchrotron source), and the resulting diffraction pattern is recorded.

-